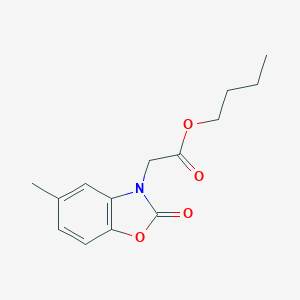![molecular formula C20H26N2O3S B285821 N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide, also known as MNSAH, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neuroprotection. N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to inhibit the activity of protein kinase C and Akt, which are involved in cell survival and proliferation. N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of cognitive function. N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide. One area of interest is the development of N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide in combination with other therapeutic agents for enhanced efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide and its potential therapeutic applications in various disease states.
Synthesemethoden
N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide can be synthesized through a multistep process involving the reaction of 2-methylphenylamine and 4-methylbenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with hexanoyl chloride. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neurological disorders. In cancer research, N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
Molekularformel |
C20H26N2O3S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-6-[(4-methylphenyl)sulfonylamino]hexanamide |
InChI |
InChI=1S/C20H26N2O3S/c1-16-11-13-18(14-12-16)26(24,25)21-15-7-3-4-10-20(23)22-19-9-6-5-8-17(19)2/h5-6,8-9,11-14,21H,3-4,7,10,15H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
KWHOHSZJKVSTDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC=C2C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide](/img/structure/B285738.png)
![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)



![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
![N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)
![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)